Benzyl N,N-dibenzyl-L-phenylalaninate

Catalog No.
S1482867
CAS No.
111138-83-1
M.F
C30H29NO2
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N,N-dibenzyl-L-phenylalaninate

Standard mono-protected phenylalanine derivatives undergo oxazolone-mediated racemization under basic conditions, requiring costly cryogenic cooling (-78°C) to preserve stereochemistry. Benzyl N,N-dibenzyl-L-phenylalaninate eliminates the acidic NH proton, preventing epimerization entirely. • Enables ambient-temperature enolate chemistry and cyanomethylation for APIs like Lopinavir/Ritonavir. • Single-step global deprotection via catalytic hydrogenolysis reduces cycle time and solvent waste. • Maintains >99% ee under strongly basic, elevated-temperature conditions.

CAS Number

111138-83-1

Product Name

Benzyl N,N-dibenzyl-L-phenylalaninate

IUPAC Name

benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate

Molecular Formula

C30H29NO2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1

InChI Key

XOAGXYJGAZOTAA-LJAQVGFWSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Synonyms

Benzyl N,N-dibenzyl-L-phenylalaninate; L-N,N-Dibenzylphenylalanine benzyl ester; N,N-Dibenzyl-L-phenylalanine benzyl ester; N,N-Dibenzylphenylalanine benzyl este

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Benzyl N,N-dibenzyl-L-phenylalaninate is a fully protected, highly lipophilic L-phenylalanine derivative utilized as a premium chiral building block in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs) [1]. By masking both the amine with two benzyl groups and the carboxylic acid as a benzyl ester, the molecule completely lacks acidic NH protons, thereby eliminating the oxazolone-mediated racemization pathway that plagues standard mono-protected amino acids[2]. This structural feature allows the compound to endure strongly basic conditions and elevated temperatures during carbanion chemistry or enolate formation while maintaining strict stereochemical integrity [1].

Research Fit

Workflow
Stereoselective peptide intermediate and dipeptide isostere synthesis
Selection
N,N-Dibenzyl protection for reported anti diastereoselectivity control
Use Context
Chiral building block for HIV protease inhibitor and bestatin analog research

Substituting Benzyl N,N-dibenzyl-L-phenylalaninate with common mono-protected analogs, such as N-Boc-L-phenylalanine benzyl ester, introduces critical process vulnerabilities in procurement and scale-up [1]. Mono-protected derivatives possess an active NH proton, which facilitates rapid oxazolone formation and subsequent alpha-carbon epimerization under the strongly basic conditions required for nucleophilic additions[2]. Consequently, maintaining high enantiomeric excess with generic substitutes mandates energy-intensive cryogenic cooling, often down to -78 °C [1]. Furthermore, generic mono-protected variants require multi-step, orthogonal deprotection sequences, whereas the fully benzylated framework enables a highly efficient, single-step global deprotection via catalytic hydrogenolysis, significantly reducing cycle times and solvent waste in commercial manufacturing [2].

Substitution Risk

This Product
N,N-Dibenzyl-L-phenylalaninate; reported to direct anti diastereoselectivity in key reactions (MAC oxyhomologation)
Standard Protected Phe (Cbz/Boc/Fmoc)
Cbz-phenylalaninal favors syn diastereoselectivity; cannot replicate the anti outcome required for HIV protease inhibitor intermediates
Risk Diastereoselectivity inversion
Stereochemical Outcome
(2S,3S) allophenylnorstatin and anti-configured diamino alcohols accessible via reported synthetic routes
Generic Analog Outcome
Incorrect stereoisomer (2S,3R) may form; literature demonstrates syn selectivity for common Cbz analog
Risk Target-isomer access may be blocked
Procurement Context
Specific N,N-dibenzyl group is not a general protecting group; substitution alters transition-state geometry
Procurement Risk
Ordering Cbz/Boc/Fmoc-Phe derivatives may lead to synthetic failure for documented HIV protease inhibitor routes

Enantiomeric Excess Retention Under Strongly Basic Conditions

During the nucleophilic addition of acetonitrile to the ester, Benzyl N,N-dibenzyl-L-phenylalaninate maintains exceptional stereochemical stability, achieving 99.4% enantiomeric excess (ee) at 19 °C using lithium amide[1]. In stark contrast, standard mono-protected chiral esters require severe cryogenic conditions (-78 °C) to prevent racemization during equivalent cyanomethyl anion displacements [1].

Evidence DimensionEnantiomeric excess (ee) during cyanomethylation with strong base
Target Compound Data99.4% ee maintained at ambient temperatures (19 °C)
Comparator Or BaselineMono-protected esters require -78 °C to prevent severe racemization
Quantified DifferenceEliminates the need for -78 °C cooling while achieving >99% ee
ConditionsNucleophilic addition of acetonitrile using lithium amide in THF at 19 °C

Enables the scale-up of key API intermediates without the prohibitive capital and operational costs associated with cryogenic reactor cooling.

Anti diastereoselectivity
Head-to-head
Target: anti >98:2
Comparator (Cbz): syn selectivity
Supports stereochemical inversion control for (2S,3S) isomer access
MAC oxyhomologation conditions; diastereomeric ratio reported

Streamlined Global Deprotection Efficiency

The fully benzylated structure of Benzyl N,N-dibenzyl-L-phenylalaninate allows for the simultaneous cleavage of all three protecting groups via a single catalytic hydrogenolysis step[1]. Conversely, utilizing an N-Boc or N-Fmoc protected benzyl ester necessitates a minimum of two distinct chemical steps, often involving harsh acidic or basic reagents that can degrade sensitive downstream functionalities [1].

Evidence DimensionNumber of distinct chemical steps required for complete deprotection
Target Compound Data1 step (Global removal of all three benzyl groups via Pd/C H2)
Comparator Or BaselineN-Boc-L-phenylalanine benzyl ester requires 2 distinct steps (acidic Boc cleavage + ester hydrolysis/hydrogenolysis)
Quantified DifferenceReduces the deprotection workflow by 1 full synthetic step
ConditionsStandard catalytic hydrogenation (H2, Pd/C) in organic solvents

Reduces cycle times, minimizes reagent costs, and avoids the generation of hazardous acidic waste streams in late-stage API manufacturing.

Oxyhomologation dr
Head-to-head
Target: 90:10 (anti:syn)
Comparator (Cbz): syn-favoring baseline
Quantifies anti bias useful for chiral intermediate procurement
Using H-MAC-[Si] and methanol

Enhanced Processability and Phase Separation in Industrial Solvents

With a highly lipophilic profile, Benzyl N,N-dibenzyl-L-phenylalaninate enables quantitative extraction in non-polar industrial solvents such as MTBE and heptane [1]. Unprotected or mono-protected amino acid derivatives often require polar, partially water-miscible solvents like THF or ethyl acetate for extraction, which frequently leads to persistent emulsions and yield losses during aqueous workups at scale [1].

Evidence DimensionSolubility and extraction phase separation efficiency
Target Compound DataAllows emulsion-free extraction in MTBE/heptane mixtures
Comparator Or BaselineMono-protected analogs require polar solvents (e.g., EtOAc), causing aqueous emulsions
Quantified DifferenceEnables the use of strictly non-polar extraction solvents, drastically improving phase separation speed
ConditionsAqueous workup following strongly basic carbanion condensation reactions

Improves volumetric productivity and reduces solvent recovery costs during the industrial extraction of pharmaceutical intermediates.

Synthetic efficiency
Reported
66% yield over 3 steps
Supports efficient allophenylnorstatin derivative preparation
Reported for (2S,3S)-allophenylnorstatin synthesis
HIV PI intermediate route
Method context
6-step sequence to Intermediate A
Published synthetic route to a key HIV protease inhibitor intermediate
Documented from L-phenylalanine via DBLPAE aldehyde
Diamino alcohol protocol
Reported
Fully stereoselective 2-step transformation
Enables access to anti-diamino alcohol scaffolds for medicinal chemistry
MAC oxyhomologation with complete stereocontrol reported

Industrial Synthesis of HIV Protease Inhibitors

Directly leverages the compound's racemization resistance during cyanomethylation to produce the chiral diamino alcohol cores of APIs like Lopinavir and Ritonavir at ambient temperatures, avoiding cryogenic overhead [1].

Stereoselective Synthesis of alpha-Amino Ketones and Enaminones

Serves as an ideal precursor for generating chiral enolates and reacting with Grignard reagents, where the N,N-dibenzyl protection strictly prevents alpha-proton exchange and oxazolone formation [2].

Late-Stage Global Deprotection Workflows in Peptidomimetics

Optimal for complex multi-step syntheses where avoiding harsh acidic (e.g., TFA) or basic deprotection steps is necessary; all protecting groups can be cleanly removed via a single mild hydrogenolysis step [3].

Application Fit

Application
Selection Property
Validation Focus
HIV protease inhibitor intermediate synthesis
N,N-Dibenzyl stereochemical control for chloromethylation step
Diastereoselectivity outcome and Intermediate A synthesis review
Anti-selective MAC oxyhomologation studies
N,N-Dibenzyl group enabling anti diastereoselectivity
Reported dr and stereochemical outcome under reaction conditions
Allophenylnorstatin derivative preparation
Short synthetic route via N,N-dibenzyl aldehyde
Yield and step economy in target compound synthesis
Anti-diamino alcohol building block synthesis
Fully stereoselective MAC-based transformation
Stereoselectivity and scalability of 2-step protocol

XLogP3

6.7

Wikipedia

Benzyl N,N-dibenzyl-L-phenylalaninate

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